2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[3-chloro-4-(morpholin-4-yl)phenyl]acetamide
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Overview
Description
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[3-chloro-4-(morpholin-4-yl)phenyl]acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[3-chloro-4-(morpholin-4-yl)phenyl]acetamide typically involves multiple steps. One common method includes the following steps :
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and an appropriate aldehyde under acidic conditions.
Introduction of Amino Group: The amino group is introduced via nitration followed by reduction.
Thioether Formation: The sulfanyl group is introduced by reacting the amino-benzothiazole with a thiol compound.
Acetamide Formation: The final step involves the reaction of the thioether with 3-chloro-4-(morpholin-4-yl)phenyl acetic acid under amide coupling conditions using reagents like EDCI and HOBt.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[3-chloro-4-(morpholin-4-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl₂) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[3-chloro-4-(morpholin-4-yl)phenyl]acetamide has several scientific research applications :
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antibacterial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[3-chloro-4-(morpholin-4-yl)phenyl]acetamide involves its interaction with specific molecular targets . It may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interfere with cellular pathways involved in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-methyl-1-piperazinecarbodithioate
- N-(6-chlorobenzo[d]thiazol-2-yl)-5-substituted phenyl-1,3,4-oxadiazol-2-amine
Uniqueness
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[3-chloro-4-(morpholin-4-yl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its morpholine and chloro substituents enhance its potential as a versatile pharmacophore in drug design.
Properties
Molecular Formula |
C19H19ClN4O2S2 |
---|---|
Molecular Weight |
435.0 g/mol |
IUPAC Name |
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(3-chloro-4-morpholin-4-ylphenyl)acetamide |
InChI |
InChI=1S/C19H19ClN4O2S2/c20-14-10-13(2-4-16(14)24-5-7-26-8-6-24)22-18(25)11-27-19-23-15-3-1-12(21)9-17(15)28-19/h1-4,9-10H,5-8,11,21H2,(H,22,25) |
InChI Key |
IMGBDCZKJNVLSA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)CSC3=NC4=C(S3)C=C(C=C4)N)Cl |
Origin of Product |
United States |
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